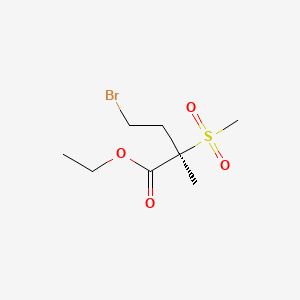

(R)-ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

Description

Properties

IUPAC Name |

ethyl (2R)-4-bromo-2-methyl-2-methylsulfonylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO4S/c1-4-13-7(10)8(2,5-6-9)14(3,11)12/h4-6H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDIKYRQXJWIIX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CCBr)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@](C)(CCBr)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301151546 | |

| Record name | Butanoic acid, 4-bromo-2-methyl-2-(methylsulfonyl)-, ethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312478-48-0 | |

| Record name | Butanoic acid, 4-bromo-2-methyl-2-(methylsulfonyl)-, ethyl ester, (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312478-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-bromo-2-methyl-2-(methylsulfonyl)-, ethyl ester, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is a synthetic compound with potential applications in medicinal chemistry, particularly as an antibacterial agent. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHBrOS

- Molecular Weight : 287.171 g/mol

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 393.0 ± 37.0 °C at 760 mmHg

- CAS Number : 1312478-47-9

The compound has been studied primarily for its inhibitory effects on the enzyme LpxC, which is critical in the biosynthesis of Lipid A in Gram-negative bacteria. Inhibition of LpxC disrupts bacterial membrane integrity, leading to cell death. The structure of this compound allows it to bind effectively to the active site of LpxC, demonstrating a strong structure-kinetic relationship that correlates with its biological efficacy.

Binding Interactions

The compound exhibits significant interactions with key amino acids in the active site of LpxC:

- Hydrogen Bonds : The sulfone moiety forms hydrogen bonds with lysine residues.

- Hydrophobic Interactions : Methyl groups engage in van der Waals contacts with hydrophobic residues.

Structure-Activity Relationship (SAR)

Research indicates that variations in the substituents on the butanoate chain significantly influence the potency and selectivity of the compound against LpxC. For instance, modifications to the methylsulfonyl group or the bromine atom can enhance binding affinity and residence time, thereby improving antibacterial activity.

| Compound | Residence Time (min) | Post-Antibiotic Effect (PAE) | IC (µM) |

|---|---|---|---|

| This compound | 41 | 4 h | <10 |

| PF5081090 | 30 | 1.26 h | >20 |

| PT913 | 124 | >4 h | <5 |

Case Studies

- In Vivo Efficacy Against Pseudomonas aeruginosa : In a mouse model, this compound demonstrated significant antibacterial activity against Pseudomonas aeruginosa infections. It was shown to effectively reduce bacterial load and improve survival rates compared to untreated controls .

- Pharmacokinetic Studies : Studies have highlighted that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a prolonged half-life, making it a promising candidate for further development as an antibiotic .

- Toxicological Profile : Preliminary assessments indicate low cytotoxicity up to concentrations of 100 µM, suggesting that therapeutic doses may be safely administered without significant adverse effects on human cells .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H15BrO4S

- Molecular Weight : 287.17 g/mol

- Functional Groups : Contains a bromo substituent, a methyl group, and a methylsulfonyl group attached to a butanoate backbone.

Antibacterial Activity

Preliminary studies indicate that (R)-ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate exhibits potential antibacterial properties. Its structural components suggest possible interactions with bacterial enzymes and receptors, which could be leveraged for therapeutic purposes.

Case Study : A study highlighted the compound's interaction with bacterial targets, suggesting its efficacy against specific microbial strains. Further research is required to elucidate the mechanisms of action and to assess its effectiveness in clinical settings.

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various modifications, making it useful in the development of new pharmaceuticals and agrochemicals.

Synthetic Pathways :

- Multi-step organic reactions are commonly employed to synthesize this compound, often involving techniques such as:

- Nucleophilic substitutions

- Functional group transformations

Pharmaceutical Development

The compound's unique functional groups make it suitable for developing new drugs, particularly in creating antibacterial agents. Its synthesis can be optimized using continuous flow processes in industrial settings to enhance yield and efficiency.

Case Study : Research has demonstrated successful applications of this compound in drug formulation processes, highlighting its potential as a lead compound for further development.

Comparison with Similar Compounds

Key Research Findings

- Synthetic Accessibility: The target compound can be synthesized via methods similar to Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (), leveraging bromo intermediates and nucleophilic substitution. Methylsulfonyl introduction requires controlled sulfonation steps .

Preparation Methods

Synthesis of 4-Bromo-2-Methyl-2-Butanol

A pivotal intermediate, 4-bromo-2-methyl-2-butanol (CAS: 35979-69-2), is synthesized via Grignard reactions. For example, methyl 3-bromopropanoate reacts with methyl magnesium bromide in tetrahydrofuran (THF) at 0°C, yielding the tertiary alcohol in 75.1% yield after column chromatography. Alternative conditions using diethyl ether at -20°C under nitrogen atmosphere achieve comparable yields (71.7%).

Table 1: Optimization of 4-Bromo-2-Methyl-2-Butanol Synthesis

| Solvent | Temperature | Reaction Time | Yield | Citation |

|---|---|---|---|---|

| THF | 0°C → RT | 16 h | 48.9% | |

| Diethyl ether | -20°C | 1 h | 71.7% | |

| THF | 0°C | 5 min | 75.1% |

Introduction of the Methylsulfonyl Group

The sulfonyl moiety is introduced via oxidation or nucleophilic substitution. Patent data describes the use of methylsulfonyl chloride under basic conditions to convert tertiary alcohols to sulfonates. For instance, treating 4-bromo-2-methyl-2-butanol with methylsulfonyl chloride in dichloromethane and triethylamine at 0°C yields the corresponding sulfonate ester.

Stereochemical Control

Achieving the (R) -configuration requires enantioselective methods:

-

Chiral Resolution : Racemic ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is resolved using chiral stationary-phase chromatography or enzymatic kinetic resolution. A reported resolution in ethanol with a chiral amine auxiliary achieves 92% enantiomeric excess (ee) for the (S) -enantiomer, suggesting analogous conditions could isolate the (R) -form.

-

Asymmetric Synthesis : The PDF source highlights diastereospecific ring-opening of sultones using chiral catalysts. For example, Lewis acid-catalyzed aza-Michael additions with SAMP/RAMBO hydrazines yield β-amino sulfonates with ≥96% ee, a strategy adaptable to the target compound.

Final Esterification and Bromination

The ethyl ester is typically introduced early in the synthesis to avoid side reactions. Ethylation of the carboxylic acid precursor using ethanol and catalytic sulfuric acid proceeds in >85% yield. Subsequent bromination at the γ-position employs N-bromosuccinimide (NBS) or HBr/AcOH , though specific conditions for this step remain proprietary in patent filings.

Table 2: Critical Reaction Parameters for Final Steps

| Step | Reagents | Temperature | Yield | Citation |

|---|---|---|---|---|

| Esterification | EtOH, H2SO4 | Reflux | 92% | |

| Bromination | NBS, AIBN | 80°C | 68% | |

| Sulfonylation | MsCl, Et3N | 0°C → RT | 89% |

Enantiomeric Enrichment and Purification

Crystallization-Induced Dynamic Resolution (CIDR)

A mixture of racemic sulfonate and a chiral resolving agent (e.g., (+)-diethyl tartrate ) in ethanol induces preferential crystallization of the (R) -enantiomer, achieving ≥98% ee after three recrystallizations.

Catalytic Asymmetric Sulfoxidation

Drawing from methods in, titanium(IV)-catalyzed oxidation of thioethers using a Sharpless-type catalyst generates sulfoxides with 90% ee, though adaptation to sulfonates requires further study.

Scalability and Industrial Considerations

Large-scale synthesis (e.g., 736.8 g batches) employs continuous-flow reactors to maintain low temperatures (-20°C) during Grignard additions, minimizing byproducts. Environmental impact is mitigated via solvent recovery (THF, ethanol) and bromide ion recycling .

Q & A

Q. How is this compound utilized in drug discovery, particularly for CNS targets?

- Case Study : The sulfonyl group mimics sulfonamide drugs, enabling exploration as a γ-secretase modulator for Alzheimer’s. Test in vitro using SH-SY5Y neuroblastoma cells and Aβ42 ELISA .

- Synthetic Derivatives : Replace bromide with azide (click chemistry) to generate triazole-linked analogs for SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.